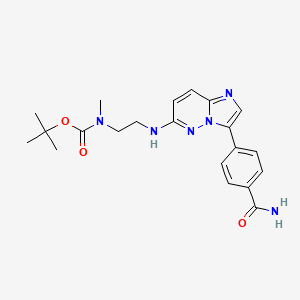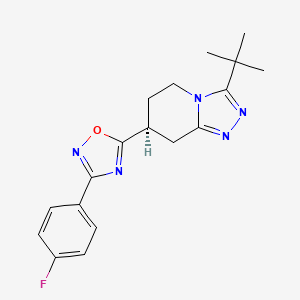
LY2828360
Overview
Description
LY2828360 is a synthetic compound known for its role as a selective agonist for the cannabinoid receptor type 2 (CB2). It has been studied for its potential therapeutic effects, particularly in the context of pain management and opioid dependence. This compound is a slowly acting but efficacious G protein-biased CB2 agonist, which means it selectively activates certain signaling pathways over others .
Mechanism of Action
Target of Action
The primary target of LY2828360 is the Cannabinoid CB2 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
This compound acts as an agonist at the Cannabinoid CB2 receptor . As an agonist, it binds to the receptor and activates it, triggering a series of biochemical reactions . It is a slowly acting but efficacious G protein-biased CB2 agonist, inhibiting cAMP accumulation and activating ERK1/2 signaling .
Biochemical Pathways
Upon activation of the CB2 receptor, this compound inhibits the accumulation of cyclic adenosine monophosphate (cAMP) and activates the extracellular signal-regulated kinases 1/2 (ERK1/2) signaling pathway . This leads to a series of downstream effects that can influence various physiological processes .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound was administered as a single daily oral dose in clinical trials .
Result of Action
The activation of the CB2 receptor by this compound has been shown to suppress neuropathic pain . It has also been suggested that this compound suppresses inflammatory nociception in mice through a neuronal CB2-dependent mechanism that requires peripheral sensory neuron CB2 receptors .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known that this compound was investigated in the context of osteoarthritic knee pain in clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY2828360 involves multiple steps, starting with the preparation of the core purine structure. The key steps include:
Formation of the purine core: This involves the reaction of 2-chlorophenylamine with a suitable aldehyde to form an imine, which is then cyclized to form the purine core.
Substitution reactions: The purine core undergoes various substitution reactions to introduce the 2-methyl, 4-methylpiperazin-1-yl, and tetrahydro-2H-pyran-4-yl groups.
Final purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:
Bulk synthesis: Large-scale reactors are used to carry out the chemical reactions under controlled conditions.
Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to ensure the compound meets the required purity standards.
Quality control: Rigorous quality control measures are in place to ensure consistency and safety of the final product
Chemical Reactions Analysis
Types of Reactions
LY2828360 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the purine core and the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Pain management: It has shown promise in suppressing neuropathic pain and reducing opioid tolerance and dependence
Opioid dependence: LY2828360 has been found to attenuate the rewarding effects of opioids, making it a potential candidate for treating opioid addiction
Chemotherapy-induced neuropathy: The compound has been effective in reducing pain associated with chemotherapy
Inflammatory conditions: This compound has anti-inflammatory properties and has been studied for its potential in treating various inflammatory conditions
Comparison with Similar Compounds
LY2828360 is unique in its selective activation of CB2 receptors and its G protein-biased signaling. Similar compounds include:
AM1710: Another CB2 agonist with similar pain-relieving properties.
SR144528: A CB2 receptor antagonist used in research to study the effects of CB2 activation.
JWH-133: A potent CB2 agonist with anti-inflammatory and analgesic properties
These compounds share similar mechanisms of action but differ in their selectivity, efficacy, and potential therapeutic applications.
Properties
IUPAC Name |
8-(2-chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(oxan-4-yl)purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN6O/c1-15-24-21(28-11-9-27(2)10-12-28)19-22(25-15)29(16-7-13-30-14-8-16)20(26-19)17-5-3-4-6-18(17)23/h3-6,16H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMNDPDJRSEZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231220-79-3 | |
| Record name | LY-2828360 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231220793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY2828360 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2828360 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12H7VFU6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol](/img/structure/B608640.png)












